JTE-607 free base is a small molecule compound with significant potential in oncology and inflammation management. Originally developed by Novartis over two decades ago, JTE-607 has demonstrated anti-cancer properties, particularly against hematopoietic malignancies such as acute myeloid leukemia and Ewing's sarcoma. Its mechanism of action involves the inhibition of the Cleavage and Polyadenylation Specificity Factor 3, known as CPSF73, which plays a crucial role in pre-messenger RNA processing. This compound has garnered attention for its unique sequence-specific inhibition of mRNA processing, which may provide insights into targeted cancer therapies.
JTE-607 is classified as an ester pro-drug that becomes active upon hydrolysis within cells, generating its active form, Compound 2. This active form directly binds to CPSF73, inhibiting its endonuclease activity essential for the cleavage step in mRNA processing. The compound is categorized under small molecule inhibitors, specifically targeting RNA processing pathways that are often dysregulated in cancer cells .
The molecular structure of JTE-607 is characterized by its ester functional group, which is pivotal for its pro-drug status. The compound's structure facilitates its conversion into Compound 2 through hydrolysis. Detailed structural data can include:
This structural design enhances its ability to penetrate cellular membranes and interact with target proteins involved in mRNA processing .
JTE-607 undergoes several critical chemical reactions upon administration:
These reactions collectively contribute to the compound's therapeutic effects against specific cancers by modulating RNA processing pathways .
The mechanism of action of JTE-607 involves:
This targeted mechanism underlines the potential for JTE-607 in selectively inducing apoptosis in cancer cells while sparing normal cells .
JTE-607 has significant applications in scientific research and potential therapeutic contexts:
The ongoing research aims to further elucidate its applications and enhance its efficacy through combination therapies or novel formulations .
JTE-607 is a prodrug metabolized to its active form, Compound 2, which directly binds to the endonuclease CPSF73—the catalytic core of the mRNA 3′ processing machinery. Compound 2 occupies the CPSF73 active site, inhibiting its ability to cleave pre-mRNA substrates. This inhibition is quantified by in vitro cleavage assays showing IC50 values ranging from 0.8 μM (highly sensitive sites like adenovirus L3 PAS) to >100 μM (resistant sites like SV40 late PAS) [1] [3].
Table 1: Differential Sensitivity of Poly(A) Sites to JTE-607/Compound 2
Poly(A) Site (PAS) | IC50 (μM) | Relative Sensitivity |
---|---|---|
Adenovirus L3 | 0.8 | High |
SV40 Late (SVL) | >100 | Low |
L3-SVL CS Chimera | 47.8 | Moderate |
SVL-L3 CS Chimera | 0.8 | High |
Compound 2 interacts with CPSF73 near its catalytic center, which harbors a binuclear zinc ion cluster essential for hydrolytic activity. The metallo-β-lactamase and β-CASP domains of CPSF73 form a deep groove where Compound 2 binds, displacing the water molecule required for phosphodiester bond hydrolysis [1] [2]. This binding is reversible and non-competitive with RNA substrates, explaining why complex assembly remains intact even when cleavage is blocked [1] [2].
The 20-nucleotide cleavage site (CS) region is the primary determinant of JTE-607 sensitivity. Chimeric PAS experiments demonstrated that swapping the CS region between sensitive (L3) and resistant (SVL) sequences altered drug sensitivity by >60-fold [1] [3]. Massively parallel in vitro assays (MPIVA) identified critical sequence features:
Table 2: Nucleotide Positions Governing JTE-607 Sensitivity
Position Relative to CS | Nucleotide in Sensitive PAS | Nucleotide in Resistant PAS |
---|---|---|
-2 | C | U |
-1 | A | U |
+1 | U | G |
+2 | C | A |
Compound 2 does not disrupt the assembly of the core CPSF complex. Electrophoretic mobility shift assays confirm that CPSF73-CPSF100-symplekin (mCF submodule) and CPSF160-CPSF30-WDR33 (mPSF submodule) form stable complexes on RNA even at saturating drug concentrations [1] [2] [6]. However, inhibition occurs after assembly, where Compound 2 sterically blocks CPSF73's catalytic action without affecting its recruitment to the cleavage site [1] [6].
By blocking cleavage at sensitive PASs, JTE-607 induces transcriptional readthrough, where RNA polymerase II fails to terminate and continues transcribing into downstream regions. Genome-wide studies show this preferentially affects genes with JTE-607-sensitive PASs, leading to:
The C3PO (Compound 3' Processing) algorithm was trained using MPIVA data from >10,000 PAS variants. This random forest model analyzes 20-nt CS sequences and predicts sensitivity to Compound 2 with >90% accuracy [1] [3] [4]. Key features identified include:
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